molecular formula C16H20Cl2N2O3 B2884063 2-(3,5-dichlorophenyl)-N-(oxan-4-yl)morpholine-4-carboxamide CAS No. 2034538-23-1

2-(3,5-dichlorophenyl)-N-(oxan-4-yl)morpholine-4-carboxamide

Cat. No.: B2884063
CAS No.: 2034538-23-1
M. Wt: 359.25
InChI Key: XLKWNNJRZJRSKN-UHFFFAOYSA-N
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Description

2-(3,5-dichlorophenyl)-N-(oxan-4-yl)morpholine-4-carboxamide is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dichlorophenyl)-N-(oxan-4-yl)morpholine-4-carboxamide typically involves the following steps:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable chlorinating agent.

    Introduction of the 3,5-Dichlorophenyl Group: This step involves the reaction of the morpholine derivative with 3,5-dichlorobenzoyl chloride under basic conditions.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with oxan-4-amine to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dichlorophenyl)-N-(oxan-4-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Commonly involves nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-dichlorophenyl)-N-(oxan-4-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dichlorophenyl)-N-(oxan-4-yl)morpholine-4-carboxamide: Unique due to its specific structural features.

    Other Morpholine Derivatives: Include compounds like 2-(3,5-dichlorophenyl)-N-(piperidin-4-yl)morpholine-4-carboxamide and 2-(3,5-dichlorophenyl)-N-(tetrahydrofuran-4-yl)morpholine-4-carboxamide.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxan-4-yl group, which may confer distinct chemical and biological properties compared to other morpholine derivatives.

Properties

IUPAC Name

2-(3,5-dichlorophenyl)-N-(oxan-4-yl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl2N2O3/c17-12-7-11(8-13(18)9-12)15-10-20(3-6-23-15)16(21)19-14-1-4-22-5-2-14/h7-9,14-15H,1-6,10H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKWNNJRZJRSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)N2CCOC(C2)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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